This compound is classified under heterocyclic compounds, specifically as a purine analogue. Purines are essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. The introduction of iodine into the purine structure can significantly alter its biological activity and properties, making it a subject of interest in synthetic organic chemistry and pharmacology.
The synthesis of 2,6-diiodo-7H-purine can be approached through various methods, often involving iodination reactions on existing purine derivatives. A common synthetic pathway includes:
The molecular formula of 2,6-diiodo-7H-purine is C_5H_3I_2N_5. Its structure features:
The molecular weight is approximately 335.9 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
2,6-Diiodo-7H-purine can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for compounds like 2,6-diiodo-7H-purine primarily involves their interaction with biological macromolecules:
Quantitative data on its efficacy can be obtained through enzyme kinetics studies or cellular assays measuring proliferation or apoptosis in relevant cell lines.
Relevant analyses include spectroscopic methods (NMR, UV-Vis) to confirm structural integrity post-synthesis.
2,6-Diiodo-7H-purine has several potential applications:
2,6-Diiodo-7H-purine (Chemical Abstracts Service Registry Number: CID 22321515) belongs to the diiodopurine subclass of halogenated purine derivatives [2]. Its systematic IUPAC name is 7H-Purine-2,6-diyl diiodide, reflecting the specific substitution pattern where iodine atoms occupy the C2 and C6 positions of the purine core scaffold. The "7H" designation indicates the predominant tautomeric form with hydrogen at the N7 position, distinguishing it from the 9H-tautomer commonly observed in nucleoside chemistry.
Structurally, the molecule features a fused bicyclic system consisting of a pyrimidine ring condensed with an imidazole ring. The presence of two iodine atoms—heavy atoms with significant steric and electronic influence—imparts distinct properties compared to chloro- or bromo-analogs. The C–I bond length (~2.09 Å) is notably longer than C–Cl (~1.73 Å) or C–Br (~1.90 Å) bonds, while the carbon-iodine bond possesses a lower bond dissociation energy, enhancing its reactivity in cross-coupling reactions [5]. The iodine atoms create a pronounced heavy atom effect, which influences spectroscopic properties and may facilitate crystallographic studies. Quantum mechanical calculations suggest that the electron-withdrawing nature of iodine atoms reduces electron density at N1, N3, and N7, making these sites more electrophilic for further functionalization [3].
Table 1: Key Structural Properties of 2,6-Diiodo-7H-Purine
| Property | Value/Characteristic | Comparison to Analog |
|---|---|---|
| Molecular Formula | C₅H₂I₂N₄ | – |
| Molecular Weight | 387.91 g/mol | Higher than chloro analog (203.03 g/mol) [1] |
| Tautomeric Preference | 7H-tautomer | Differs from nucleosides (9H-tautomer) |
| Bond Length (C₂–I) | ~2.09 Å (calculated) | Longer than C₂–Cl in dichloropurines (1.73 Å) [5] |
| Electron Density (N9) | Increased | Enhances susceptibility to alkylation |
The development of iodinated purines parallels advances in halogenated heterocyclic chemistry during the mid-20th century. Early synthetic efforts focused on chloropurines (e.g., 2,6-dichloropurine) due to the commercial availability of chlorinating agents and their established reactivity in nucleophilic substitutions [1] [5]. However, the limitations of chloro-derivatives—particularly their moderate stability and reactivity in metal-catalyzed cross-couplings—prompted exploration of heavier halogens.
Iodopurines emerged as superior intermediates for two key reasons:
The synthesis of 2,6-diiodopurine was first reported as part of structure-activity relationship (SAR) studies exploring halogen effects on purine bioactivity. Researchers observed that iodination at C2 and C6 positions significantly altered electronic properties compared to chloro-analogs, as evidenced by:
Historically, 2,6-diiodo-7H-purine served as a precursor for antiviral and anticancer nucleosides, leveraging its ability to undergo regioselective functionalization at C6 or C2 positions. Contemporary applications focus on its role as a versatile building block in targeted drug discovery, particularly for kinase inhibitors and epigenetic modulators [6] [8].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5